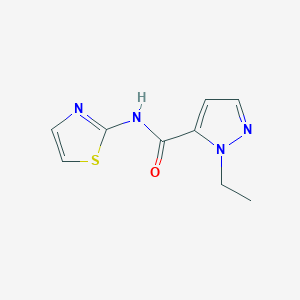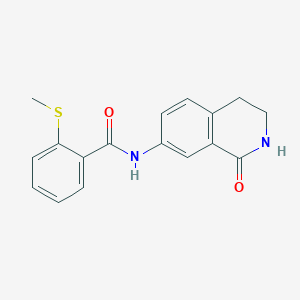
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis procedures. The process may start with the bromination of a suitable precursor, followed by the introduction of the sulfonamide group under controlled conditions. This might involve reagents like sulfuryl chloride or related sulfonylating agents. The incorporation of the tetrahydroquinolin moiety would typically require a cyclization reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve streamlined processes for efficiency and yield optimization. Large-scale synthesis would likely employ continuous flow reactors to ensure consistent quality and minimize reaction time. Advanced purification techniques, such as chromatography or crystallization, would be essential to achieve the required purity standards.
化学反応の分析
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group and the nitrogen in the tetrahydroquinolin ring can be targets for oxidation under specific conditions.
Reduction: The bromide can be reduced to introduce other functional groups.
Substitution: Halogen exchange reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Often involves reagents like hydrogen peroxide or ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Typically involves nucleophilic agents, possibly in the presence of a base like sodium hydroxide.
Major Products Formed from These Reactions:
Oxidative products might include quinone derivatives.
Reduction can lead to dehalogenated compounds.
Substitution reactions yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications: 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications across multiple fields:
Chemistry:
As a building block in the synthesis of more complex molecules.
Biology:
Studied for its interaction with biological macromolecules, offering insights into binding mechanisms and effects.
Medicine:
Potential pharmacological applications, including as enzyme inhibitors or receptor modulators.
Industry:
Used in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.
作用機序
Molecular Targets and Pathways Involved: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with enzyme active sites, modulating their activity. The sulfonamide group could play a role in binding to protein residues, while the tetrahydroquinolin moiety may confer specificity to particular targets. This compound might also influence signaling pathways by interacting with cell receptors or ion channels.
類似化合物との比較
4-bromo-N-(1-(2-methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A slight structural variation which might alter its chemical and biological properties.
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacking the bromine atom, which could impact its binding affinity and reaction profile.
Highlighting its Uniqueness: What sets 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine's presence makes it a useful intermediate in synthesis, allowing for further functionalization that might be less accessible with other halogens or functional groups.
特性
IUPAC Name |
4-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXVIRXIQRFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
acetonitrile](/img/structure/B2463175.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)

![N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2463183.png)



